molecular formula C18H20BrClO4 B5035396 2-Bromo-4-chloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene

2-Bromo-4-chloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5035396
M. Wt: 415.7 g/mol
InChI Key: RBNPHUDNTCLMKB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of bromochlorobenzenes. These compounds are characterized by the presence of both bromine and chlorine substituents on a benzene ring. The compound is notable for its complex structure, which includes multiple ethoxy and phenoxy groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the bromination and chlorination of benzene derivatives. One common method includes the use of electrophilic aromatic substitution reactions, where bromine and chlorine are introduced to the benzene ring under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups like hydroxyl or amino groups .

Scientific Research Applications

2-Bromo-4-chloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where it forms a sigma complex with the benzene ring. This intermediate then undergoes further reactions to yield the final product. The presence of multiple ethoxy and phenoxy groups can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Comparison: Compared to these simpler bromochlorobenzenes, 2-Bromo-4-chloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its additional ethoxy and phenoxy groups. These groups enhance its reactivity and make it suitable for more specialized applications in research and industry .

Properties

IUPAC Name

2-bromo-4-chloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClO4/c1-2-22-15-4-6-16(7-5-15)23-11-9-21-10-12-24-18-8-3-14(20)13-17(18)19/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPHUDNTCLMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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